molecular formula C7H7BF2O2 B2933816 2,6-Difluoro-3-methylphenylboronic acid CAS No. 1586045-40-0

2,6-Difluoro-3-methylphenylboronic acid

Cat. No.: B2933816
CAS No.: 1586045-40-0
M. Wt: 171.94
InChI Key: LYEXPRVYGCOGMB-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method is the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BF2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As mentioned earlier, this compound is often used in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Catalysis in Organic Synthesis

2,6-Difluoro-3-methylphenylboronic acid and its derivatives have been explored in various catalytic processes, particularly in facilitating dehydrative condensation reactions between carboxylic acids and amines, leading to efficient α-dipeptide synthesis. These catalysts are valued for their ability to accelerate amidation reactions, demonstrating the significant role of ortho-substituents in enhancing reaction efficiency by preventing undesirable interactions that could slow down the process (Wang, Lu, & Ishihara, 2018).

Development of Covalent Organic Frameworks (COFs)

Research into covalent organic frameworks (COFs) has benefited from the structural properties of phenylboronic acids, including derivatives like this compound. These materials, synthesized through condensation reactions, have been shown to possess high thermal stability, permanent porosity, and extensive surface areas, making them suitable for applications ranging from gas storage to catalysis (Côté et al., 2005).

Enhancements in Polymer and Material Sciences

In the field of polymer science, phenylboronic acids are instrumental in creating novel materials with unique properties. For instance, the introduction of boronic acid derivatives into polymers has led to advancements in luminescent materials, which are crucial for applications in imaging and sensing. The manipulation of polymer molecular weight and the incorporation of boronic acid derivatives have allowed researchers to tailor optical properties for specific needs, such as oxygen sensing and bioimaging (Šamonina-Kosicka et al., 2014).

Electropolymerization and Sensor Development

The electropolymerization of aminophenylboronic acids, closely related to this compound, has shown promising results in developing sensors, particularly for glucose monitoring. This process, conducted in room temperature ionic liquids, illustrates the potential for boronic acid derivatives in creating functional materials with applications in healthcare and environmental monitoring (Zou, Yaqiu, & Cui, 2020).

Advancements in Organic Solar Cells and Dye Treatment

Phenylboronic acids have also found applications in the optimization of organic solar cells and the treatment of dye solutions. By modifying structural properties of active layers in solar cells, researchers have been able to enhance the efficiency of these renewable energy sources. Similarly, the synthesis of novel sulfonated thin-film composite nanofiltration membranes, incorporating boronic acid derivatives, has improved the treatment of dye solutions, showcasing the versatility of these compounds in addressing environmental challenges (Erb et al., 2005).

Mechanism of Action

Target of Action

The primary target of 2,6-Difluoro-3-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign characteristics . These properties likely contribute to its bioavailability.

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.

Safety and Hazards

The compound is classified as a warning hazard under the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEXPRVYGCOGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586045-40-0
Record name (2,6-difluoro-3-methylphenyl)boronic acid
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